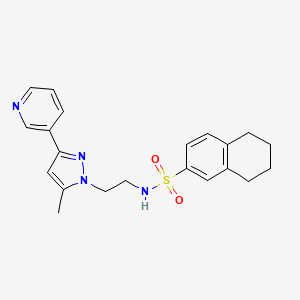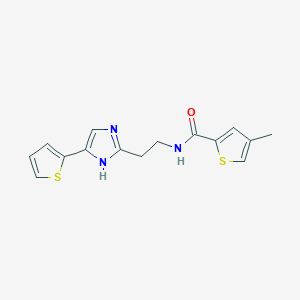![molecular formula C8H12N2OS B2573878 3-(Dimethylamino)-2-[2-(methylsulfanyl)acetyl]acrylonitrile CAS No. 251310-69-7](/img/structure/B2573878.png)
3-(Dimethylamino)-2-[2-(methylsulfanyl)acetyl]acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-2-[2-(methylsulfanyl)acetyl]acrylonitrile is an organic compound that features a dimethylamino group, a methylsulfanyl group, and an acrylonitrile moiety. Compounds with such functional groups are often of interest in organic synthesis and pharmaceutical research due to their potential biological activities and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-[2-(methylsulfanyl)acetyl]acrylonitrile typically involves multi-step organic reactions. One possible route could be:
Formation of the Dimethylamino Group: This can be achieved by reacting a suitable precursor with dimethylamine under controlled conditions.
Introduction of the Methylsulfanyl Group: This step might involve the use of a methylthiolating agent to introduce the methylsulfanyl group.
Acrylonitrile Formation: The final step could involve the formation of the acrylonitrile moiety through a reaction such as a Knoevenagel condensation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other functional groups.
Substitution: The dimethylamino group could be involved in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity Studies: Compounds with similar structures are often studied for their potential biological activities, including antimicrobial, anticancer, or enzyme inhibition properties.
Medicine
Drug Development: The compound might be explored for its potential as a lead compound in drug discovery programs.
Industry
Material Science: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-[2-(methylsulfanyl)acetyl]acrylonitrile would depend on its specific interactions with biological targets. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-2-[2-(methylsulfanyl)acetyl]propionitrile: Similar structure but with a propionitrile group.
3-(Dimethylamino)-2-[2-(ethylsulfanyl)acetyl]acrylonitrile: Similar structure but with an ethylsulfanyl group.
Uniqueness
The unique combination of functional groups in 3-(Dimethylamino)-2-[2-(methylsulfanyl)acetyl]acrylonitrile might confer distinct reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
(2Z)-2-(dimethylaminomethylidene)-4-methylsulfanyl-3-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-10(2)5-7(4-9)8(11)6-12-3/h5H,6H2,1-3H3/b7-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVOHDJESJBXFJ-ALCCZGGFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C#N)\C(=O)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[cyano(oxolan-3-yl)methyl]-5-phenoxyfuran-2-carboxamide](/img/structure/B2573795.png)
![3-Imidazo[1,2-a]pyrimidin-2-ylaniline](/img/structure/B2573796.png)
![1-(4-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/new.no-structure.jpg)
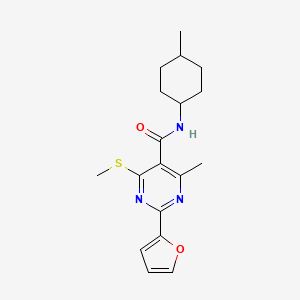

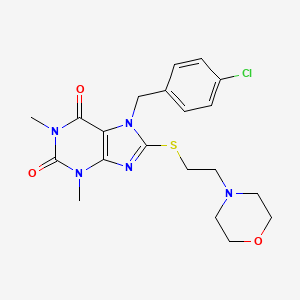
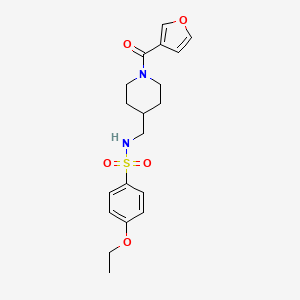
![N-(3,5-dimethoxyphenyl)-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2573809.png)


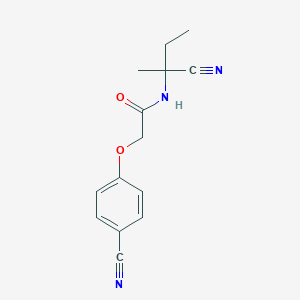
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2573814.png)
